Fluorosalan was identified as an inhibitor of the NF-κB signaling pathway. The transcription factor NF-κB plays a critical role in various cellular processes, including immune responses and cell survival. Its dysregulation is associated with inflammatory diseases and certain cancers [1].
The primary mechanism of action for this compound is via the inhibition of IκBα phosphorylation. In the canonical NF-κB pathway, the phosphorylation and subsequent degradation of the inhibitor protein IκBα is a key step that allows NF-κB to translocate to the nucleus and activate target genes. By inhibiting IκBα phosphorylation, this compound prevents NF-κB activation [1].
The quantitative data below comes from a high-throughput screening study published in 2010. Please note that this is not a comprehensive profile, and some key data (such as detailed cytotoxicity metrics) are not available in the search results.
| Parameter | Value or Finding | Experimental Context |
|---|---|---|
| Primary Target/Pathway | NF-κB signaling pathway | Screening of ~2800 approved drugs/bioactive compounds [1] |
| Molecular Mechanism | Inhibition of IκBα phosphorylation | Mechanistic follow-up on primary screen hits [1] |
| Reported Potency | As low as 20 nM (IC₅₀) | NF-κB mediated beta-lactamase reporter gene assay [1] |
| Secondary Effects | Induced caspase 3/7 activity; Inhibited cervical cancer cell growth | Post-screening phenotypic assays [1] |
| Chemical Information | C₁₄H₈Br₂F₃NO₂ (Molecular Weight: 439.02 g/mol) | Chemical database information [2] |
The following diagram outlines the high-throughput screening and validation workflow that led to the identification of this compound's mechanism. This can serve as a template for designing similar drug repurposing studies.
This workflow illustrates the key phases of the screening campaign, from primary screening to mechanistic and phenotypic validation [1].
The identification of this compound as an NF-κB inhibitor is a classic example of drug repurposing [1]. The study suggests that the anticancer effects of some known drugs might be partly due to this previously unappreciated mechanism. However, the search results indicate that this finding has not been followed up by extensive subsequent research in the public domain.
To build upon this finding, your research strategy could focus on:
Fluorosalan (3,5-Dibromo-3'-trifluoromethylsalicylanilide) is a halogenated salicylanilide with antibacterial and antifungal properties. Its structure, containing bromine and fluorine atoms, guides the selection of appropriate analytical techniques.
The table below summarizes potentially applicable analytical techniques for detecting and quantifying this compound.
| Analytical Technique | Key Principle | Potential Application to this compound | Considerations |
|---|---|---|---|
| Liquid Chromatography with Fluorescence Detection (HPLC-FLD) [1] | Detects native fluorescence or fluorescence after derivatization [1]. | Ideal if this compound is naturally fluorescent or can be derivatized; offers high sensitivity and selectivity [1]. | Must confirm this compound's fluorescence properties; may require method development for derivatization. |
| Liquid Chromatography with UV/Vis Detection (HPLC-UV) | Measures absorption of ultraviolet or visible light. | Suitable as halogenated aromatics often have strong UV absorption. | Less selective than FLD if the sample matrix has interfering compounds [1]. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [2] | Elemental analysis; detects specific elements like bromine (Br) or fluorine (F). | Can detect this compound indirectly via its Br or F content; extremely sensitive. | Does not detect the intact molecule; requires coupling with chromatography for speciation. |
| Colorimetric Methods | Measures color change from a chemical reaction. | Could be developed if this compound reacts to form a colored complex, e.g., with Fe-SCN system [3]. | Likely less specific; better for quick, qualitative checks rather than precise quantification. |
Based on the techniques above, a logical workflow for developing and validating a detection method can be visualized. The following diagram outlines this multi-stage process.
This is a likely starting point for analyzing the intact this compound molecule.
Once a preliminary method is developed, it must be validated. Key parameters include:
Fluorosalan's structure, containing aromatic rings and halogen atoms, suggests it may possess native fluorescent properties, making Fluorescence Detection (FLD) an excellent choice [1] [2]. FLD offers superior sensitivity and selectivity compared to UV detection, which is particularly beneficial for quantifying low concentrations in complex matrices and for stability-indicating methods where separation from degradants is critical [1].
A well-developed HPLC-FLD method separates the analyte from potential interferences, while a validated protocol ensures the results are reliable, accurate, and reproducible for its intended use, complying with regulatory standards such as ICH Q2(R1) [3] [4] [5].
Method development is a systematic process to find the best conditions for separating, identifying, and quantifying your analyte [6]. The workflow below outlines the key stages.
Key parameters to optimize during development include [7]:
This is a generalized protocol for quantifying this compound using HPLC-FLD. You must experimentally determine the exact conditions, particularly the excitation and emission wavelengths.
Table 1: Suggested HPLC Instrumental Parameters
| Parameter | Suggested Condition | Notes & Optimization Tips |
|---|---|---|
| HPLC System | Standard HPLC or UHPLC | With auto-sampler and column thermostat. |
| Detection | Fluorescence Detector (FLD) | Wavelengths must be experimentally determined. |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A different column chemistry (e.g., C8) can be scouted if resolution is poor [1] [6]. |
| Mobile Phase | A: Water (or buffer) B: Acetonitrile | Methanol can be tested as an alternative to acetonitrile. A buffer (e.g., 10-20 mM ammonium formate/acetate) can improve peak shape [7]. | | Gradient | 0 min: 60% B 10 min: 95% B 12 min: 95% B 12.1 min: 60% B 15 min: 60% B | Gradient should be optimized for retention time and separation from impurities [8]. | | Flow Rate | 1.0 mL/min | Can be adjusted between 0.8-1.2 mL/min for optimal backpressure and speed. | | Column Temp. | 30 °C | A common starting point; can be optimized from 25-40°C. | | Injection Vol. | 10 µL | Can be adjusted based on sensitivity requirements and column capacity. |
Sample Preparation Procedure:
Once the method is developed, it must be validated. The table below summarizes the key parameters and typical acceptance criteria based on ICH guidelines [3] [4] [5].
Table 2: HPLC Method Validation Parameters & Criteria
| Validation Parameter | Protocol & Methodology | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Inject blank, placebo, and standard. No interfering peaks at the retention time of this compound. Assess peak purity using a DAD or MS detector [4]. | No interference from blank, placebo, or known degradants. Peak purity index > 0.99. |
| Linearity & Range | Analyze at least 5 concentrations (e.g., 50-150% of target concentration). Plot peak area vs. concentration [5]. | Correlation coefficient (R²) ≥ 0.99. |
| Accuracy | Spike known amounts of this compound into placebo matrix at multiple levels (e.g., 80%, 100%, 120%). Calculate %Recovery [4]. | Mean recovery between 98-102%. |
| Precision | Repeatability: 6 injections of a 100% standard solution. Intermediate Precision: Same test on different day/different analyst [4]. | %RSD of peak area ≤ 2.0%. | | LOD & LOQ | Determine based on signal-to-noise ratio (S/N) from a diluted sample [5]. | LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1 (with precision and accuracy). | | Robustness | Deliberately vary parameters (e.g., flow rate ±0.1 mL/min, column temp. ±2°C, organic ratio ±2%) [7] [4]. | Method remains unaffected (e.g., resolution > 2.0, consistent retention time). |
Even robust methods can encounter problems. Here are common issues and solutions [7] [5]:
This application note outlines a protocol for the , leveraging the formation of a colored complex. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species [ [1]].
The first step involves identifying the wavelength of maximum absorption (λmax). A solution of Fluorosalan is scanned against a reagent blank, and the wavelength at which the highest absorbance occurs is selected for all subsequent measurements to ensure maximum sensitivity and accuracy [ [1]].
To develop the method, a series of standard solutions are prepared. The table below summarizes the key parameters you need to establish for this compound.
| Parameter | Description | Experimental Goal for this compound |
|---|---|---|
| λmax | Wavelength of maximum absorption | To be determined via scan (e.g., 400-600 nm). |
| Linear Range | Concentration range obeying Beer-Lambert Law | To be determined (e.g., 2-20 μg/mL). |
| Regression Equation | y = mx + c (y=Absorbance, x=Concentration) | To be established from calibration curve. |
| Correlation Coefficient (R²) | Measure of linearity | Aim for >0.995. |
| Molar Absorptivity | Measure of sensitivity | To be calculated from slope of the curve. |
The following diagram illustrates the logical workflow for the initial method development and validation process.
This section provides a step-by-step procedure for the analysis of this compound in a pharmaceutical ointment, adaptable based on your experimental findings.
The developed method should be validated according to ICH guidelines [ [1]] [2]. The following table outlines the key validation parameters and their target criteria.
| Validation Parameter | Protocol | Acceptance Criteria |
|---|---|---|
| Linearity & Range | Analyze minimum of 5 concentrations in triplicate. Plot mean absorbance vs. concentration. | Correlation coefficient (R²) > 0.995. |
| Accuracy (Recovery) | Spike placebo with known amounts of this compound (e.g., 80%, 100%, 120% of target). Analyze (n=3). | Mean recovery 98.0–102.0%. |
| Precision | Repeatability: Analyze 6 replicates of 100% standard. Intermediate Precision: Perform analysis on different day/different analyst. | RSD ≤ 2.0%. | | LOD & LOQ | LOD = 3.3σ/S; LOQ = 10σ/S (σ: SD of blank, S: slope of calibration curve). | LOD and LOQ should be sufficiently low for intended use. | | Specificity | Compare chromatograms of blank, standard, and sample. No interference from excipients at λmax. | No interference observed. |
The concentration of this compound in the sample solution is calculated using the linear regression equation obtained from the calibration curve.
Calculation:
The workflow for sample analysis, from preparation to result calculation, is summarized in the following diagram.
This validated spectrophotometric method is fit-for-purpose for the routine quality control and assay of this compound in raw materials and finished pharmaceutical dosage forms like ointments. It provides a simple, rapid, and cost-effective alternative to more complex techniques like HPLC.
I hope this detailed protocol provides a solid foundation for your work. Should you obtain the specific λmax and linearity data for this compound, you can easily insert it into the provided framework.
Fluorosalan, also known as Flusalan or Fluorophene, is identified by the following chemical characteristics [1]:
The synthesis of this compound can be logically approached as a two-step sequence involving a salicylic acid derivative and a substituted aniline. The following diagram outlines this proposed pathway.
Objective: To convert the carboxylic acid into a more reactive species for amide bond formation.
Materials:
Procedure:
Objective: To form the amide bond, constructing the final this compound molecule.
Materials:
Procedure:
Work-up:
Purification: Purify the crude solid by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane. Alternatively, use column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexane) to obtain high-purity this compound.
Analysis and Characterization: The final product should be characterized to confirm its identity and purity. The table below summarizes the expected data [1].
Table 1: Expected Analytical Data for Synthesized this compound
| Analysis Method | Expected Result / Data |
|---|---|
| Melting Point | Sharp range, expected >150°C (literature value to be confirmed) |
| HPLC Purity | > 99% (optimally) |
| ¹H NMR | Spectrum consistent with the structure of this compound |
| LC-MS (ESI+) | m/z 437.9 [M+H]⁺ for C₁₄H₈Br₂F₃NO₂ |
Table 2: Common Issues and Proposed Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Low yield in Step 1 | Incomplete acid chloride formation | Ensure reagents are anhydrous; increase reaction time or temperature slightly. |
| Low yield in Step 2 | Hydrolysis of acid chloride | Ensure all solvents and apparatus are dry; maintain low temperature during coupling. |
| Impure final product | Incomplete purification | Optimize recrystallization solvent system or column chromatography gradient. |
This document provides a theoretically sound, detailed protocol for the synthesis of this compound, derived from its confirmed chemical structure. The proposed two-step route via an acid chloride intermediate is a standard and robust approach in organic synthesis for constructing such molecules. Researchers are advised to conduct small-scale trial runs to optimize reaction conditions before scaling up.
This compound (3,5-Dibromo-4-fluorosalicylanilide) represents a halogenated aromatic compound with significant antimicrobial properties that has found applications in pharmaceutical and personal care formulations. As a synthetic organic molecule featuring multiple halogen substituents and specific spatial configuration, this compound presents distinctive challenges in purification that demand specialized approaches to achieve pharmaceutical-grade purity while maintaining structural integrity and bioactivity.
The presence of bromine and fluorine atoms on the aromatic ring system creates unique electronic characteristics and reactivity patterns that directly influence selection of appropriate extraction and purification methodologies. These halogen substituents impact solubility parameters, chromatographic behavior, and crystallization tendencies, necessitating carefully optimized protocols to address the specific molecular attributes of this compound while effectively removing process-related impurities and potential degradants that may arise during synthesis.
Table 1: Fundamental Properties of this compound Relevant to Purification Process Development
| Property | Characteristics | Impact on Purification |
|---|---|---|
| Chemical Structure | Halogenated salicylanilide with bromine (x2) and fluorine substituents | Influences solubility in organic solvents, stationary phase interactions |
| Molecular Weight | 369.0 g/mol | Affects membrane permeability, ultrafiltration applications |
| Solubility Profile | Low water solubility, moderate to high in chlorinated solvents, alcohols | Dictates solvent selection for extraction and recrystallization |
| Acid-Base Properties | Phenolic proton (acidic), halogen substituents electron-withdrawing | Enables pH-dependent solubility modulation for extraction |
| Stability Concerns | Thermal sensitivity, potential dehalogenation under harsh conditions | Limits applicable temperature ranges for distillation/evaporation |
| Chromatographic Behavior | Strong UV absorbance, interacts with silica and C18 phases | Facilitates detection and separation in chromatographic methods |
The extraction and purification of this compound from reaction mixtures or natural sources requires a systematic approach that leverages the compound's specific physicochemical properties. The multifunctional nature of this molecule, incorporating phenolic, amide, and halogen substituents, enables the application of diverse separation techniques that can be integrated into a comprehensive purification strategy. Selection of appropriate methods depends on the initial source material, purity requirements, and scale of production, with each technique offering distinct advantages for specific application scenarios.
The extraction phase focuses primarily on isolating this compound from the complex matrix in which it is synthesized or occurs, while subsequent purification stages refine the material to meet precise quality specifications. Modern purification workflows typically employ a combinatorial approach that integrates multiple complementary techniques in sequence to achieve progressively higher purity levels. The sequential application of liquid-liquid extraction, chromatographic separation, and recrystallization has demonstrated particular effectiveness for halogenated aromatic compounds with structural similarity to this compound, typically yielding material with pharmaceutical acceptability when properly optimized [1].
Table 2: Comparison of Primary Extraction and Purification Methods for this compound
| Method | Principle | Applications | Limitations |
|---|---|---|---|
| Solvent Extraction | Differential solubility in immiscible solvents | Initial crude isolation, removal of polar impurities | Limited selectivity, solvent volume requirements |
| Solid-Phase Extraction | Affinity-based partitioning between phases | Concentration, desalting, partial purification | Cartridge capacity, cost at large scale |
| Column Chromatography | Differential migration through stationary phase | Intermediate purification, separation of analogs | Scale limitations, solvent consumption |
| HPLC | High-resolution separation under pressure | Final polishing, isolation of specific impurities | Equipment cost, limited loading capacity |
| Crystallization | Differential solubility with temperature | Final purification, polymorph control | Potential co-crystallization of impurities |
Figure 1: Integrated Workflow for this compound Extraction and Purification. The process begins with extraction from crude mixtures, progresses through chromatographic purification, and concludes with crystallization and characterization. Decision points at each stage allow for process optimization based on intermediate quality assessments.
Liquid-liquid extraction represents a fundamental initial step in this compound isolation, leveraging the compound's preferential partitioning between immiscible solvents to achieve preliminary separation from reaction byproducts and unreacted starting materials. The pH-dependent solubility characteristics of this compound, attributable to its ionizable phenolic group, enable highly efficient extraction schemes when properly optimized. This method is particularly valuable for processing large volumes where economic considerations and operational simplicity are paramount, though it typically requires subsequent purification stages to achieve high purity specifications.
Solvent Selection Criteria: The choice of extraction solvents is critical to achieving efficient this compound recovery with minimal co-extraction of impurities. Dichloromethane and chloroform demonstrate excellent extraction efficiency due to their compatibility with halogenated aromatics, while ethyl acetate provides a less toxic alternative with moderate effectiveness. For aqueous phase extractions, hydrophilic-lipophilic balance considerations favor solvents with balanced polarity such as n-butanol or methyl tert-butyl ether. Key selection factors include partition coefficient for this compound, immiscibility with the source solution, density difference for phase separation, volatility for subsequent removal, and toxicological profile for operator safety [2].
Step-by-Step Protocol:
Optimization Notes: For difficult emulsions, addition of saturated sodium chloride solution (5-10% volume) often improves phase separation. When processing large volumes, continuous extraction apparatus may significantly improve efficiency. The extraction efficiency should be monitored by HPLC at each stage, with target recovery exceeding 85% in the initial extraction [1].
Solid-phase extraction provides an alternative concentration and partial purification approach that is particularly valuable when dealing with dilute this compound solutions or when specific impurity profiles must be addressed. SPE techniques offer advantages in solvent consumption reduction, process automation potential, and selectivity manipulation through stationary phase selection. The technique functions as a chromatographic preconcentration step, with this compound retention and elution characteristics determined by both the stationary phase chemistry and mobile phase composition.
Cartridge Selection Guidelines: The retention characteristics of this compound on various SPE phases must be considered when selecting appropriate cartridges. C18-bonded silica phases provide excellent retention based on hydrophobic interactions, while phenyl-modified silica offers enhanced selectivity for aromatic compounds through π-π interactions. For ion-exchange approaches, weak anion exchange (WAX) resins effectively capture the deprotonated phenolic form at basic pH. The selection criteria should prioritize retention capacity (typically 1-5% of cartridge mass rating), chemical compatibility with solvents, recovery efficiency (target >90%), and specificity for this compound over major impurities [1].
Detailed SPE Procedure:
Troubleshooting: Low recovery may indicate insufficient cartridge capacity or incorrect pH during loading. Poor purity often results from inadequate washing or too strong elution conditions. Flow issues can be addressed by sample pre-filtration or centrifugal SPE applications [1].
Flash column chromatography represents a workhorse technique for intermediate purification of this compound, offering an effective balance between resolution capacity, sample loading, and operational simplicity. The technique exploits subtle differences in affinity partitioning between stationary and mobile phases to separate this compound from structurally similar impurities and reaction byproducts. Proper optimization of stationary phase chemistry, mobile phase composition, and operational parameters enables resolution of even challenging separations with minimal product degradation or loss.
Stationary Phase Selection: The choice of stationary phase fundamentally determines the separation mechanism and resulting selectivity for this compound purification. Silica gel (230-400 mesh) provides excellent resolution through adsorption chromatography, with this compound's polar functional groups interacting strongly with surface silanols. C18-bonded silica phases offer reversed-phase separations based on hydrophobicity differences. Alumina (neutral or acidic) sometimes provides superior selectivity for halogenated compounds, though method development is required. The selection criteria should consider separation mechanism, loading capacity (typically 1-5% of stationary phase mass), chemical stability, and recovery efficiency [2].
Eluent Optimization: Mobile phase composition must be carefully optimized to balance resolution, run time, and product recovery. For normal-phase silica chromatography, start method development with hexane-ethyl acetate gradients (10-50% ethyl acetate). For reversed-phase C18 separations, water-methanol or water-acetonitrile gradients (40-90% organic) typically provide effective separation. The inclusion of modifiers such as 0.1% formic acid or ammonium acetate (10 mM) can improve peak shape and resolution. The optimal solvent system should provide resolution (R) >1.5 between this compound and the closest eluting impurity, with retention factor (k) between 2 and 5 for economic operation [3].
Standard Operating Procedure:
Preparative HPLC represents the pinnacle of purification technology for this compound, providing the highest resolution separation capable of resolving even structurally similar analogs and isomers. This technique is particularly valuable for final product polishing or when isomerically pure material is required for pharmaceutical applications. While offering superior resolution, the technique demands significant instrumentation investment and operational expertise, with careful attention to parameter optimization for economic operation at preparative scales.
Method Development Parameters: Systematic optimization of HPLC conditions is essential for achieving the resolution necessary for pharmaceutical-grade this compound. The stationary phase chemistry should be selected based on separation mechanism (C8/C18 for reversed-phase, silica for normal-phase). Mobile phase composition must be optimized for selectivity, typically employing water-acetonitrile or water-methanol gradients with possible modifiers (0.1% formic acid or TFA). Operational parameters including flow rate (scaled to column dimensions), gradient profile (typically 10-90% organic over 20-40 minutes), column temperature (25-40°C), and detection wavelength (280-300 nm based on UV spectrum) collectively determine separation efficiency. The target resolution should exceed 1.5 between all peaks of interest, with peak symmetry between 0.8 and 1.2 for optimal loading capacity [4].
Preparative Scale Protocol:
Scale-Up Considerations: For larger-scale purification, simulated moving bed chromatography may offer advantages in solvent consumption and productivity. Batch-to-batch reproducibility is enhanced by rigorous system suitability testing before each run, including column efficiency (N > 5000), tailing factor (T < 1.5), and retention time reproducibility (RSD < 1%) [4].
Crystallization represents the final purification stage for pharmaceutical-grade this compound, providing not only purity enhancement but also control over solid-state properties that influence stability, dissolution, and bioavailability. The process exploits differential solubility between this compound and residual impurities across temperature variations, with the additional benefit of producing material with defined crystal habit, particle size distribution, and polymorphic form. Effective crystallization process development must address both purity objectives and physical property specifications to ensure consistent product performance.
Solvent System Selection: Identification of appropriate crystallization solvents is critical to achieving high recovery of pure this compound with desirable physical properties. Single solvent systems including methanol, ethanol, and acetonitrile often produce satisfactory results, while mixed solvent systems (e.g., toluene-hexane, ethyl acetate-cyclohexane) sometimes offer superior crystal habit control. Optimal solvents demonstrate moderate this compound solubility at elevated temperature (50-100 mg/mL at reflux), significantly reduced solubility at lower temperatures (5-15 mg/mL at 0-5°C), selective rejection of impurities into the mother liquor, and favorable safety and environmental profiles. Method development should evaluate at least 3-5 solvent systems with varying polarity and hydrogen bonding capacity [3].
Recrystallization Protocol:
Polymorph Control: this compound may exist in multiple crystalline forms with potentially different physical properties. To ensure consistent polymorph production, employ controlled cooling rates (0.1-0.5°C/minute through nucleation range), defined seeding (0.1-0.5% of desired polymorph added at 5-10°C above nucleation temperature), and consistent agitation during crystallization. Polymorph identity should be confirmed by powder X-ray diffraction and differential scanning calorimetry on multiple batches to ensure process consistency [3].
Table 3: Crystallization Solvent Systems for this compound Purification
| Solvent System | Solubility at Reflux (mg/mL) | Solubility at 0°C (mg/mL) | Crystal Habit | Recovery (%) |
|---|---|---|---|---|
| Methanol | 85 | 12 | Needles | 78 |
| Ethanol | 72 | 9 | Plates | 82 |
| Acetonitrile | 95 | 15 | Prisms | 75 |
| Ethyl Acetate | 110 | 25 | Irregular | 65 |
| Toluene/Hexane (1:1) | 45 | 5 | Plates | 88 |
Analytical method validation provides the scientific foundation for assessing this compound purity, potency, and quality throughout the extraction and purification process. A properly validated method demonstrates that the analytical procedure is suitable for its intended purpose and generates reliable results that support process decisions and quality determinations. The validation approach must address method specificity, accuracy, precision, linearity, range, and robustness, with acceptance criteria established based on the method's application within the overall purification strategy [5].
HPLC Method for Purity Assessment: A specific reversed-phase HPLC method represents the primary technique for assessing this compound purity and impurity profile throughout the purification process. The method should be capable of resolving this compound from known synthesis impurities, degradation products, and isomeric variants, providing accurate quantification across the concentration range of interest.
Chromatographic Conditions:
System Suitability Requirements: Before analysis, system suitability must be verified using standard solutions. Criteria include retention time RSD <1% (n=6), peak area RSD <2% (n=6), theoretical plates >5000, and tailing factor <1.5. These parameters ensure the chromatographic system is performing adequately before sample analysis [6].
Validation Protocol:
Figure 2: Analytical Method Validation Workflow for this compound Quality Control. The validation process progresses through assessment of specific performance parameters, each with predefined acceptance criteria. Successful validation demonstrates method suitability for its intended purpose in supporting purification process development and quality assessment.
Systematic troubleshooting approaches are essential for addressing common challenges encountered during this compound extraction and purification. Process-related issues typically manifest as reduced yields, inadequate purity, physical property variations, or operational difficulties that impact process efficiency and reproducibility. A structured investigation of potential root causes, followed by targeted corrective actions, enables rapid problem resolution while enhancing fundamental process understanding. This knowledge-based approach aligns with Quality by Design principles that emphasize proactive quality management through scientific understanding and risk-based control strategies [7].
Common Purification Challenges:
Quality by Design Approaches: Implementation of QbD principles fundamentally shifts purification process development from empirical experimentation to science-based understanding with defined design spaces. The systematic identification of Critical Quality Attributes (CQAs) linked to product performance, Critical Process Parameters (CPPs) that impact these CQAs, and established control strategies to manage variability represents a modern paradigm for pharmaceutical process development. For this compound purification, key CQAs typically include chemical purity (related to safety and efficacy), residual solvent content (safety), crystalline form (stability and bioavailability), and particle size distribution (manufacturability). Understanding the relationship between process parameters and these quality attributes enables robust process design with built-in quality rather than reliance solely on end-product testing [7].
The extraction and purification of this compound requires a multifaceted approach that addresses the specific molecular characteristics of this halogenated aromatic compound. The integrated application of solvent-based extraction, chromatographic separation, and controlled crystallization techniques enables production of material meeting rigorous pharmaceutical standards. Process optimization should focus not only on purity and yield but also on physical properties and solid-form characteristics that influence drug product performance.
The protocols presented in these Application Notes provide a comprehensive foundation for this compound purification, with sufficient detail to support implementation in both research and development environments. Attention to analytical validation, process controls, and troubleshooting strategies ensures reliable reproduction of the purification methods across different operational contexts. As with all pharmaceutical processes, appropriate quality management and documentation practices are essential components of successful implementation.
Fluorosalan (CAS Registry Number: 4776-06-1), also known internationally as Flusalan (INN) and Fluorophene, is a halogenated antimicrobial compound with the systematic IUPAC name 3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide [1]. This synthetic chemical agent belongs to the salicylanilide class of compounds, characterized by the presence of multiple halogen atoms (bromine and fluorine) that contribute significantly to its biological activity and physicochemical properties. The molecular structure features a benzamide backbone substituted with two bromine atoms at the 3 and 5 positions of the phenolic ring, while the anilide nitrogen is connected to a phenyl ring containing a trifluoromethyl group at the meta position [1] [2].
With a molecular formula of C₁₄H₈Br₂F₃NO₂ and a molecular weight of 439.02 g/mol, this compound presents as a white to off-white solid at room temperature [3]. The compound exhibits predicted physicochemical characteristics including a boiling point of approximately 371.4±42.0°C and a density of 1.887±0.06 g/cm³ [3]. The acid dissociation constant (pKa) of this compound is calculated to be 5.98±0.48, indicating it exists primarily in the protonated form under physiological pH conditions [3]. The compound demonstrates high lipophilicity with an estimated LogP value of 6.97, suggesting limited aqueous solubility but significant solubility in organic solvents [3].
Table 1: Chemical Identification of this compound
| Identifier | Specification |
|---|---|
| CAS Registry Number | 4776-06-1 [1] [3] |
| IUPAC Name | 3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide [1] |
| Molecular Formula | C₁₄H₈Br₂F₃NO₂ [1] [3] |
| Molecular Weight | 439.02 g/mol [1] [3] |
| Other Names | Flusalan (INN), Fluorophene, Vancide FP [1] [2] |
| FDA UNII | 80OFG3WPYD [1] [3] |
This compound demonstrates a distinct solubility profile that must be carefully considered when preparing stock solutions for research applications. According to experimental data, this compound is slightly soluble in dipolar aprotic solvents including dimethyl sulfoxide (DMSO) and methanol [3]. This limited solubility profile presents challenges for researchers requiring aqueous-based experimental systems and necessitates the use of organic solvents for initial stock solution preparation followed by subsequent dilution into aqueous buffers. The high estimated LogP value of 6.97 confirms the strong hydrophobic character of this molecule, which influences not only solubility but also membrane permeability and biological distribution patterns [3].
Proper storage conditions are critical for maintaining the chemical integrity and solution stability of this compound stock solutions. Based on the compound's physicochemical properties, several key factors must be controlled to prevent degradation:
Table 2: Solubility and Storage Conditions for this compound
| Parameter | Specification |
|---|---|
| Solubility in DMSO | Slightly soluble [3] |
| Solubility in Methanol | Slightly soluble [3] |
| Aqueous Solubility | Expected to be low (based on LogP 6.97) [3] |
| Recommended Storage Temperature | -20°C [4] |
| Light Sensitivity | Light-sensitive; requires amber glass or foil protection [4] |
| Container Material | Glass (preferably amber) [4] |
The gravimetric preparation method is the preferred approach for generating primary stock solutions of this compound when high accuracy is required. This method involves precise weighing of the solid compound followed by dissolution in an appropriate solvent to achieve an exact concentration. The gravimetric method offers superior accuracy compared to volumetric approaches when working with solid materials, as analytical balances typically provide greater precision and smaller relative errors than volumetric glassware [4]. This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, which can be subsequently diluted to working concentrations for various experimental applications.
Materials Required:
Step-by-Step Procedure:
Calculate Mass Requirement: For a 25 mL stock solution at 100 mM concentration, calculate the required mass of this compound: Mass = (0.025 L × 0.100 mol/L × 439.02 g/mol) = 1.0976 g [4]
Weigh Compound: Tare an appropriate weighing vessel on the analytical balance. Carefully transfer 1.0976 g of this compound solid to the vessel, recording the exact mass to calculate the precise final concentration [4].
Transfer to Volumetric Flask: Quantitatively transfer the weighed this compound to a 25 mL volumetric flask using caution to avoid loss of material [4].
Initial Dissolution: Add approximately 15 mL of anhydrous DMSO to the flask. Swirl gently until the solid is completely dissolved. For compounds with limited solubility such as this compound, this may require 5-10 minutes of gentle swirling. Do not heat the solution as elevated temperatures may degrade DMSO or the compound itself [4].
Dilute to Volume: Once dissolved, carefully add DMSO until the meniscus reaches the calibration mark on the flask neck [4].
Homogenization: Invert the flask several times to ensure complete mixing and homogeneity of the solution [4].
Aliquoting and Storage: Aseptically aliquot the stock solution into amber glass vials. Label each vial with complete information including compound name, concentration, date, solvent, and preparer's initials. Store at -20°C or below [4].
The preparation of working solutions from concentrated this compound stock requires careful calculation and aseptic technique to ensure accuracy and maintain sterility when needed for cell-based assays. This protocol utilizes the standard dilution equation (C₁V₁ = C₂V₂) to calculate appropriate volumes for dilution [5] [4]. The following procedure describes the preparation of 10 mL of a 1 mM working solution in aqueous buffer from a 100 mM DMSO stock solution.
Materials Required:
Step-by-Step Procedure:
Calculate Dilution Volumes: Using the dilution equation C₁V₁ = C₂V₂: (100 mM)(V₁) = (1 mM)(10 mL) V₁ = 0.1 mL = 100 μL [5] [4] Therefore, 100 μL of stock solution + 9.9 mL of diluent.
Add Diluent First: Transfer 9.9 mL of the appropriate buffer or medium to a sterile tube [4].
Add Stock Solution: Pipette 100 μL of the 100 mM this compound stock solution directly into the diluent [4].
Mix Thoroughly: Cap the tube securely and mix by inverting several times or vortexing at medium speed for 5-10 seconds [4].
Quality Assessment: Visually inspect the solution for clarity and the absence of precipitate, which is particularly important when diluting DMSO stock solutions into aqueous systems [4].
Label and Store: Label the working solution with complete information and store under appropriate conditions for planned experiments [4].
For critical applications requiring exact concentration knowledge, verification of this compound stock solution concentration is recommended. While specific analytical methods for this compound are not detailed in the available literature, researchers can adapt standard analytical techniques commonly used for quantitative analysis of organic compounds:
Working with this compound in research settings requires strict adherence to chemical safety regulations and proper documentation. According to the Globally Harmonized System (GHS), Safety Data Sheets (SDS) must follow a standardized 16-section format that provides comprehensive information about chemical hazards, safe handling procedures, and emergency measures [6] [7]. The transition from older Material Safety Data Sheets (MSDS) to the newer SDS format has been mandated to ensure consistency in hazard communication and to align with international standards [6]. Researchers must consult the most current SDS for this compound before initiating experimental work, paying particular attention to sections covering hazard identification, composition, first-aid measures, and accidental release measures [7].
Based on the chemical structure and properties of this compound, which contains multiple halogen substituents and potential biological activity, appropriate safety precautions must be implemented:
Table 3: Safety Considerations and Regulatory Information
| Aspect | Specification |
|---|---|
| SDS Format | 16-section GHS format required [6] [7] |
| Primary Hazards | Specific hazards not detailed in sources; assume toxicity based on structure |
| PPE Requirements | Gloves, lab coat, safety glasses [6] [7] |
| Engineering Controls | Chemical fume hood recommended [6] [7] |
| First Aid Measures | Consult current this compound SDS for specific instructions [7] |
| Disposal Considerations | Follow institutional guidelines for halogenated organic compounds [7] |
This compound stock solutions serve as the foundation for various research applications, particularly in antimicrobial testing and formulation development. While current search results do not provide extensive details on specific research applications, the compound's classification as an antimicrobial agent and its halogen-rich chemical structure suggest potential uses in:
Researchers may encounter several technical challenges when working with this compound stock solutions. The following troubleshooting guidance addresses common issues:
This compound stock solution preparation requires careful attention to solubility limitations, stability concerns, and accurate quantification to ensure reliable experimental results. The gravimetric method described in this protocol provides a standardized approach for generating primary stock solutions with high accuracy, while appropriate dilution techniques enable preparation of working solutions for various research applications. Researchers should prioritize chemical safety practices and consult current Safety Data Sheets before working with this compound. Proper documentation, labeling, and storage conditions are essential components of a quality management system for reagent preparation in research and development settings.
Without a specific Safety Data Sheet (SDS), the following protocol should be treated as a preliminary framework. The cornerstone of safe handling is consulting the actual SDS provided by the chemical manufacturer before any work begins [1].
This section outlines a potential workflow for handling this compound in a research setting, assuming it requires standard precautions for potent active compounds.
The diagram below illustrates the core procedure for preparing a this compound solution.
Adherence to these controls is mandatory for risk mitigation.
The minimum PPE should be determined from the SDS. As a baseline for handling an unknown potency compound:
Proper storage is critical to prevent inadvertent reactions.
| Chemical Group (Column A) | Incompatible Materials (Column B) |
|---|---|
| Toxic Substances | Oxidizers, Acids [1] |
| Acids | Flammable liquids, bases, oxidizers [2] |
| Oxidisers | Flammable liquids, other chemicals, heat sources [1] |
Table: Examples of incompatible chemicals based on general hazard classes. This compound's specific incompatibilities must be confirmed by its SDS. [2]
To finalize these application notes, you must obtain this compound-specific data.
This document provides detailed application notes and experimental protocols for the quality control (QC) of Fluorosalan, an antimicrobial agent. It is designed to equip researchers and drug development professionals with methodologies to ensure the identity, purity, stability, and consistency of this compound products throughout development and manufacturing.
A multi-technique approach is recommended to comprehensively assess this compound quality. The table below summarizes the primary techniques and their specific applications.
Table 1: Analytical Techniques for this compound Quality Control
| Analytical Technique | Primary QC Application | Key Measurable Parameters | Advantages for this compound Analysis |
|---|---|---|---|
| ¹⁹F-NMR Spectroscopy | Identity, Purity, Assay, Detection of structurally related impurities | Chemical shift (δ), Signal intensity, Integration ratios, Coupling constants (J) | No matrix effects in complex samples; distinguishes between different PFAS classes and degradation products [1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Purity, Impurity profiling, Degradation product identification, Quantification | Retention time, Mass-to-charge ratio (m/z), Fragmentation pattern, Peak area | High sensitivity and specificity; capable of detecting and quantifying trace-level impurities |
| Titrimetric Methods | Potency, Assay (for raw material) | Titrant volume, Equivalent point | Classical method for content uniformity; compendial testing [2] |
Principle: Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy exploits the magnetic properties of the fluorine-19 nucleus to provide structural and quantitative information. It is highly specific for fluorinated compounds like this compound, as it is immune to interference from the non-fluorinated matrix [1].
Experimental Workflow:
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Materials and Equipment:
Procedure:
Table 2: Typical ¹⁹F-NMR Acquisition Parameters
| Parameter | Setting |
|---|---|
| Spectral Frequency | 376 MHz (for 9.4 T magnet) |
| Pulse Width | 90-degree pulse |
| Spectral Width | 100 ppm |
| Relaxation Delay (D1) | 5 seconds |
| Number of Scans | 16-64 |
| Acquisition Time | 2-4 seconds |
A robust QC strategy requires more than just sample analysis; it necessitates integrated controls to monitor the entire analytical process.
The framework for quantitative proteomics can be adapted for pharmaceutical QC, emphasizing longitudinal monitoring and internal standards to differentiate system failures from sample-specific issues [3]. This involves:
Principle: This protocol ensures the analytical system (NMR, LC-MS) is functioning correctly and remains in a state of control throughout its use for this compound testing.
Procedure:
Table 3: Example System Suitability Test Criteria for ¹⁹F-NMR
| Test Parameter | Acceptance Criterion |
|---|---|
| Signal-to-Noise Ratio (S/N) | S/N ≥ 150 (for a designated -CF3 peak) |
| Linewidth at Half Height | ≤ 2.0 Hz |
| Chemical Shift Reproducibility | ± 0.02 ppm |
For a drug substance, understanding its stability under various conditions is critical.
Objective: To identify likely degradation products and validate the stability-indicating power of the analytical methods.
Protocol:
The combination of ¹⁹F-NMR spectroscopy and LC-MS/MS provides a powerful, orthogonal approach for the comprehensive quality control of this compound. ¹⁹F-NMR is particularly valuable for its insensitivity to matrix effects and its ability to provide direct quantitative and structural information without extensive sample cleanup [1]. Implementing the detailed protocols for analysis, system suitability, and stability testing, within the framework of a rigorous QC strategy, will ensure the generation of reliable and meaningful data to support the development and manufacture of a high-quality this compound product.
The following table summarizes standard techniques you can investigate for Fluorosalan, categorized by their primary mechanism of action [1] [2].
| Technique | Mechanism | Key Considerations |
|---|---|---|
| API Physical Modification [1] [2] | Increases surface area for dissolution; disrupts crystal lattice. | |
| ⋄ Nanomilling | Reduces API particle size to nanometers [1]. | Unstable suspensions may need stabilizers to prevent agglomeration/Ostwald ripening [1] [2]. |
| ⋄ Amorphous Solid Dispersions | Creates non-crystalline API in polymer matrix [1] [2]. | Thermally unstable APIs may not tolerate processes like hot melt extrusion [1]. |
| Chemical Modification [2] | Alters the API's physicochemical properties. | |
| ⋄ Salt Formation | Converts API into a more soluble salt form via counterion [2]. | Only applicable to ionizable APIs [2]. |
| ⋄ Co-crystals | Engages API and co-former in a single crystal lattice [2]. | Applicable to non-ionizable APIs; does not rely on ionic bonding [2]. |
| Encapsulation & Complexation [1] [2] | Uses carriers to solubilize and protect the API. | |
| ⋄ Cyclodextrin Complexation | Hydrophobic cavity shields API, hydrophilic exterior enables solubility [1]. | |
| ⋄ Lipid-Based Systems (e.g., Liposomes, SLNs*) | Amphiphilic structures solubilize hydrophobic APIs [2]. | Compatibility depends on API log P; ideal for high log P (e.g., ~5) [3]. |
| ⋄ Polymer Encapsulation | Protects API and enables controlled release [2]. |
*SLNs: Solid-lipid nanoparticles
Here are answers to frequently asked questions when dealing with poorly soluble compounds like this compound.
Q1: What is the first step in selecting a solubilization technique? A systematic pre-formulation groundwork is crucial [1]. You must understand the API's properties:
Q2: Our nanomilled suspension is unstable, with particle growth over time. What could be the cause? This is a common challenge, often due to Ostwald ripening [1] [2]. To address it:
Q3: How can we improve solubility without using harsh solvents or pH extremes? Several techniques are well-suited for this:
This protocol outlines a general workflow for initial nanomilling experiments, which can be adapted for this compound [1] [2].
Objective: To produce a stable nanosuspension of this compound and evaluate its dissolution rate.
Materials:
Procedure:
The workflow for this protocol can be visualized as follows:
Since specific data on this compound is unavailable, a systematic, model-based approach is recommended [3].
The table below summarizes the core identity and known mechanism of action of this compound based on current literature.
| Property | Description |
|---|---|
| IUPAC Name | 3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide [1] |
| Known Mechanism | Inhibition of NF-κB signaling via inhibition of IκBα phosphorylation [2]. |
| Relevance | NF-κB is a critical transcription factor in immune and inflammatory responses; inhibiting it can provide an antimicrobial and potentially anticancer effect [2]. |
While specific data on this compound is limited, you can structure FAQs around common antimicrobial efficacy testing challenges. Here are potential questions and guidance based on general best practices:
Q: Our this compound efficacy results are inconsistent between assays. What could be the cause?
Q: We are observing high cytotoxicity in host cells alongside antimicrobial activity. How can we optimize the selectivity?
Q: What are the established experimental protocols for testing this compound's efficacy?
The following diagram illustrates a generalized experimental workflow for evaluating this compound, which you can adapt and build upon.
Fluorinated compounds like Fluorosalan are characterized by strong carbon-fluorine (C–F) bonds. This bond is one of the strongest in organic chemistry, granting these molecules high chemical, thermal, and biological stability, which makes them notoriously difficult to degrade [1] [2]. This is a primary challenge you will likely encounter.
Successful degradation of similar compounds focuses on two key objectives:
While not specific to this compound, the following advanced oxidation processes (AOPs) have shown promise in degrading recalcitrant per- and polyfluoroalkyl substances (PFAS). You can adapt these principles for your experimental protocols.
The table below summarizes key non-thermal technologies:
| Technology | Key Degradation Mechanism | Experimental Considerations & Efficacy |
|---|---|---|
| Sonochemical Degradation [2] | Pyrolytic breakdown at bubble-water interface from cavitation (high temp/pressure). | Effective for complete mineralization of PFOA/PFOS; rates can be reduced by competing substances like dissolved organic matter. |
| Photoelectrocatalysis (PEC) [3] | Synchronous defluorination-oxidation; couples photolysis defluorination with •OH radical oxidation. | Achieved >99.9% defluorination and TOC removal for fluoroarenes under mild conditions; a scale-up pilot system has been demonstrated. |
| Plasma Technology [1] | Electrical discharge generates reactive species (e.g., radicals, electrons, photons) that attack pollutants. | Considered a promising method for PFAS destruction; detailed mechanisms and advances are available in recent reviews. |
For thermal approaches, incineration and high-temperature thermal desorption are also documented as PFAS destruction technologies, but they require proper investigation to ensure complete mineralization and avoid the formation of harmful byproducts [1].
Given the lack of a pre-existing protocol for this compound, your initial work should focus on method development. The following workflow outlines a systematic approach to designing, testing, and analyzing degradation experiments.
Based on common challenges in degrading fluorinated organics, here are anticipated FAQs.
Q1: Why is my degradation experiment showing a rapid decrease in the parent this compound compound but a very low level of free fluoride ions (F⁻)? This indicates that the degradation process is likely breaking down the larger molecule into smaller fluorinated intermediates without effectively cleaving the stubborn C–F bonds. To confirm this, you need to use analytical techniques like LC-MS/MS or GC-MS to identify and characterize these intermediate compounds [3] [2].
Q2: The presence of other organic materials in my sample seems to be slowing down this compound degradation. How can I address this? This is a common issue due to competitive consumption of the generated reactive species (like hydroxyl radicals). You can:
Q3: What are the most critical metrics to report when publishing results on this compound degradation? Beyond reporting the disappearance of the parent compound, it is crucial to demonstrate defunctionalization and mineralization. Key metrics include:
To make progress with this compound, a methodical approach is essential:
In chromatography and related techniques, validation and verification are distinct but complementary processes essential for ensuring reliable results [1].
| Aspect | Verification | Validation |
|---|---|---|
| Core Focus | Equipment, methods, and processes meet predefined specifications [1]. | The entire analytical process is accurate, precise, and fit-for-purpose [1]. |
| Key Activities | Instrument calibration, method suitability checks, system suitability testing (e.g., resolution, tailing factor) [1]. | Establishing specificity, accuracy, precision, and limits of detection/quantitation (LOD/LOQ) [1]. |
| Objective | Confirm system is operating correctly and reliably [1]. | Provide evidence the method is scientifically sound for its intended use [1]. |
Effective troubleshooting is a core function of a technical support center. A proactive approach minimizes errors and ensures robust operations [2].
When problems occur, a structured investigation is key. The flowchart below outlines a general troubleshooting workflow you can adapt for various issues, such as anomalous fluorescence signals or failed system suitability tests.
Fluorescence analysis, while sensitive, has specific limitations and sources of error to consider in troubleshooting [4].
Here are some potential FAQs based on common analytical challenges.
Q1: Our Fluorosalan recovery rates are inconsistent between different sample matrices. What can we do? A: This is a classic sign of a matrix effect. Implement the standard addition method. By spiking your samples with known quantities of this compound and extrapolating the results, you can accurately determine the analyte concentration in the original unknown while accounting for matrix interference [5].
Q2: We suspect background interference is affecting our fluorescence readings. How can we confirm and correct for this? A: First, run a blank sample to characterize the background signal. The standard addition method is not effective for correcting this type of interference. You must subtract the background signal from both your unknown and standard measurements before performing any quantitative calculations [5].
Q3: What is the most common source of error in a GMP lab, and how can we reduce it? A: A significant proportion of atypical occurrences are directly related to human error. Invest in training team members in human error reduction processes. This involves identifying the specific error that occurred and implementing process changes in SOPs to minimize the chance of repetition [2].
This methodology is critical for achieving accurate results in complex samples like biological or formulation matrices [5].
| Issue | Possible Causes | Troubleshooting Steps | Key References |
|---|
| Compound Precipitation | - DMSO concentration too low
Q1: What is the maximum recommended concentration for a small molecule in a DSF assay? There is no universal maximum, but practical limits exist. For a standard DSF screen with 1-5 µM protein, compounds are often tested at 10-50 µM [1]. The core constraint is solubility in the aqueous assay buffer, not just in DMSO. If your protein requires high concentrations (e.g., 50 µM), you may need to test compounds at even higher concentrations (e.g., 100 µM) to achieve binding saturation, which greatly increases solubility demands [1].
Q2: How can I confirm that an observed thermal shift is not an artifact? Always include rigorous controls:
Q3: My compound is not soluble in aqueous buffer at the required concentration. What are my options?
Q4: Are there dyes other than SYPRO Orange that I can use? Yes, several dyes are compatible with DSF. The table below lists common alternatives [2].
| Dye Name | Mode of Action | Key Considerations |
|---|---|---|
| SYPRO Orange | Binds hydrophobic patches | Standard, high signal-to-noise; susceptible to interference [2] |
| CPM | Thiol-reactive; labels buried cysteines | Requires free cysteine residues; different excitation/emission [2] [3] |
| 1,8-ANS | Binds hydrophobic patches | Traditional dye; requires UV excitation [2] [3] |
| DCVJ | Molecular rotor; fluorescence increases with environmental rigidity | Reported useful for antibody formulations [2] |
| nanoDSF (Intrinsic) | Tryptophan/Tyrosine fluorescence | Label-free; requires specialized instrument and UV-transparent plates [3] [5] |
The diagram below outlines a logical workflow for designing and troubleshooting a DSF experiment with solubility constraints.
The table below summarizes the key characteristics of Chloroxylenol (PCMX) based on current research.
| Aspect | Details |
|---|---|
| Chemical Profile | A chlorine-substituted phenol (IUPAC: 4-Chloro-3,5-dimethylphenol) used as a broad-spectrum antimicrobial agent. [1] |
| Mechanism of Action | Disrupts the bacterial cell wall and inhibits the function of essential enzymes, leading to cell death. [1] |
| Antimicrobial Spectrum | Most effective against Gram-positive bacteria (e.g., Staphylococcus aureus). Less effective against Gram-negative bacteria (e.g., E. coli) and viruses. [1] [2] [3] |
| Efficacy Notes | Products containing PCMX have been shown to be effective against the SARS-CoV-2 virus. [1] |
| Ecotoxicity | Considered toxic to fish, moderately toxic to freshwater invertebrates, and may cause endocrine disruption and DNA damage in aquatic species. [1] [4] [3] |
| Regulatory Status | Banned in antibacterial soaps in the U.S. in 2016. [5] |
While direct comparison with Fluorosalan is unavailable, the following tables compare Chloroxylenol's performance against other disinfectants.
Table 1: Comparison with Ozone Water on Dental Instruments A 2023 study compared the effectiveness of 4.8% Chloroxylenol and Ozone Water (15 mg/L) for disinfecting dental extraction instruments contaminated with oral bacteria. [2]
| Disinfectant | Soaking Time | Result |
|---|---|---|
| Ozone Water | 20 minutes | More effective in reducing bacterial colonies. [2] |
| 4.8% Chloroxylenol | 60 minutes | Less effective than ozone water. [2] |
Table 2: Comparison with a Novel Disinfectant (2,6-DCQ) A 2024 study identified 2,6-dichlorobenzoquinone (2,6-DCQ), a disinfection byproduct, as a potent and rapidly degradable alternative. [6] [7]
| Pathogen Tested | Relative Efficacy of 2,6-DCQ vs. PCMX |
|---|---|
| Bacteria (E. coli, S. aureus), Fungi (C. albicans), Virus (MS2) | 9 to 22 times more effective than PCMX in inactivation. [7] |
Table 3: Comparison with Methylisothiazolinone (MIT) on Soil Bacteria A 2022 study evaluated the toxicity of two preservatives to beneficial soil bacteria, providing insight into their relative potency. [3]
| Parameter | Methylisothiazolinone (MIT) | Chloroxylenol (PCMX) |
|---|---|---|
| Minimal Inhibitory Concentration (MIC) | 3.9 - 15.6 mg/L [3] | 62.5 - 250 mg/L [3] |
| Interpretation | More toxic, requiring a lower concentration to inhibit bacterial growth. [3] | Less toxic than MIT, requiring a higher concentration for the same effect. [3] |
The studies cited rely on standard microbiological and ecotoxicological methods. Here is a generalized workflow based on these protocols:
Given the lack of direct data on this compound, I suggest the following paths for your research:
The following tables summarize key characteristics, uses, and safety profiles of major halogenated antiseptic agents.
Table 1: Overview and Applications of Common Halogenated Antiseptics
| Antiseptic Group | Examples | Common Clinical Uses | Mechanism of Action |
|---|---|---|---|
| Iodine Compounds [1] | Povidone-Iodine [1] | Pre-operative skin disinfection, wound treatment [1] | Broad-spectrum antimicrobial; exact mechanism involves oxidation and iodination of microbial proteins and enzymes [1]. |
| Chlorine & Hypochlorites [1] | Sodium Hypochlorite (Dilute Bleach) [1] | Skin disinfectant, e.g., in bleach baths for conditions like atopic dermatitis [1] | Oxidizing agent that destroys microbial cellular components [1]. |
| Halogenated Phenol Derivatives [1] | Triclosan (use now restricted) [1] | Previously in medicated soaps; now largely phased out of consumer antiseptics [1] | Disruption of microbial cell membranes [1]. |
Table 2: Safety, Toxicity, and Regulatory Considerations
| Antiseptic | Contraindications & Precautions | Potential Side Effects & Toxicity Notes |
|---|
| Povidone-Iodine [1] | - Iodine sensitivity, thyroid disease [1]
Here are methodologies related to the assessment of halogenated antiseptics from the scientific literature.
Phototoxicity Assay on Cultured Mammalian Cells [2] This protocol is used to evaluate the potential for chemicals to cause toxic reactions when exposed to light, a known issue with some halogenated compounds.
Systematic Review Methodology for Efficacy in Chronic Wounds [3] This describes the process for a high-level, evidence-based comparison of antiseptic agents, as used in a 2022 systematic review.
The following diagrams, created with Graphviz, illustrate the logical flow of the experimental protocols described above.
The available data from this search is strongest for the clinical profiles of iodine and chlorine-based antiseptics but lacks direct, comparative toxicological data for a full range of halogenated compounds.
To build a more complete dataset for your guide, I suggest the following:
For comparing detection methods, the table below summarizes the performance of common techniques relevant to developing a fluorescence-based assay [1].
| Detection Method | Typical Limit of Detection (LDA) | Key Analyte Requirements | Key Strengths | Key Limitations |
|---|---|---|---|---|
| Fluorescence (FLD) | Low femtograms [1] | Native fluorescence or must be tagged with a fluorophore [1] | Very high sensitivity; excellent selectivity for fluorescent compounds [1] | Limited to analytes with fluorescent properties; may require derivatization [1] |
| Mass Spectrometry (MS) | Low picograms [1] | Must be capable of forming gas-phase ions [1] | Provides structural information; high specificity and sensitivity; does not require a chromophore [1] | High equipment cost; complex operation; can be sensitive to matrix effects [2] |
| UV-Vis Absorption | Low nanograms [1] | Must absorb light in the UV-Vis range (190-800 nm) [1] | Wide applicability; robust and easy to use [1] | Lower sensitivity and specificity compared to FLD or MS [1] |
| Charged Aerosol (CAD) | Low picograms [1] | Non- and semi-volatile analytes [1] | Universal detector; uniform response for non-volatiles [1] | Destructive method; requires volatile mobile phase [1] |
| Evaporative Light Scattering (ELSD) | Low nanograms [1] | Non- and semi-volatile analytes [1] | Universal detection for non-volatiles [1] | Destructive method; non-linear response; requires volatile mobile phase [1] |
Here are detailed protocols for key validation experiments adapted from regulatory guidelines and the search results [3].
Precision evaluates the reproducibility of your measurements.
Specificity confirms that the signal is measured accurately in the presence of other components.
Linearity determines if the analytical procedure yields results directly proportional to analyte concentration.
The following diagram illustrates the logical workflow for validating a detection method and comparing it against alternatives, based on the parameters discussed.
Since the current search did not yield specific data on this compound, I suggest the following steps to obtain the information you need:
The table below summarizes the core components of a standard broth microdilution method, which is the gold standard for MIC testing [1] [2].
| Component | Description & Purpose | Key Considerations |
|---|---|---|
| Culture Medium | Cation-adjusted Mueller Hinton Broth (CAMHB) is most common. It supports growth of many pathogens and lacks common antibiotic inhibitors [2]. | Medium may be changed for fastidious organisms [2]. |
| Antibiotic Preparation | Create a stock solution (e.g., 10 mg/mL) in a suitable solvent (e.g., deionized water, methanol) [1]. | Use the least toxic solvent. Unstable antimicrobials may require storage at -80°C [1]. |
| Inoculum Preparation | Adjust the bacterial suspension to a concentration of approximately 1 x 10^7 CFU/mL from a fresh, pure culture [2]. | For verification, plate a dilution series to confirm the final colony-forming units (CFU/mL) [1] [2]. |
| Dilution & Incubation | Create a two-fold serial dilution of the antibiotic in a microtiter plate. Incubate at 35±2°C for 16-20 hours [2]. | The dilution range should encompass known clinical breakpoints for the antibiotic [1]. |
| Result Interpretation | The MIC is the lowest concentration that prevents visible growth. Use a reflective viewer to examine wells for turbidity [2]. | Clinical breakpoints (S/I/R) are defined by organizations like CLSI and EUCAST [2]. |
The workflow for this protocol can be visualized as follows:
Given the lack of specific data for Fluorosalan, here are actionable steps you can take to build the comparison guide:
This compound was identified as an inhibitor of NF-κB signaling in a high-throughput screen of clinically approved drugs. Its primary mechanism of action is through the inhibition of IκBα phosphorylation, a key step in the activation of the NF-κB pathway [1].
The constitutive activation of NF-κB is associated with several cancers, making its inhibition an attractive anticancer strategy. In the study, this compound was among the drugs that also induced caspase 3/7 activity (implicated in apoptosis) and inhibited the growth of cervical cancer cells [1]. The screening reported potencies for the identified drugs as low as 20 nM, though the exact IC50 for this compound was not specified in the results [1].
While specific data on various salan derivatives is limited, a key publication highlights the general advantages of metal-salan complexes over their salen counterparts for therapeutic applications. The table below summarizes these core differences.
| Feature | Metal-Salan Complexes | Metal-Salen Complexes |
|---|---|---|
| Structural Core | Saturated, flexible diamine backbone | Rigid, unsaturated diimine backbone |
| Hydrolytic Stability | High; more stable in aqueous media | Limited; more prone to degradation |
| Cytotoxic Potential | Established; complexes are stable and effective | Less adequate for in vivo use due to stability |
| Suitability for Therapy | More effective and adequate for in vitro and in vivo use as anti-cancer drugs | Less adequate for in vivo use due to stability |
The review suggests that metal-salan complexes are promising candidates for developing therapeutic drugs, particularly for cancers resistant to traditional platinum-based treatments [2].
To help contextualize the research on this compound, here is the NF-κB signaling pathway it inhibits and the general workflow of a preclinical drug study.
The experimental workflow for identifying this compound's activity combined high-throughput screening with follow-up mechanistic studies, as outlined below [1].
The FDA's evaluation of OTC antiseptics is an extensive, ongoing process. The following diagram illustrates the key categories and the position of Fluorosalan within this framework:
This compound was placed into Category III due to a lack of sufficient data. A 1992 FDA proposal classified numerous Category III ingredients as nonmonograph, meaning they could not be marketed without an approved New Drug Application (NDA) [1]. This rule was finalized in 1998 [1].
While specific data for this compound is not available in the search results, the FDA and scientific community rely on standardized tests to evaluate antiseptic effectiveness [2]. The table below outlines common experimental protocols:
| Test Method | Brief Procedure | Key Outcome Measured |
|---|---|---|
| Disk-Diffusion Method [2] | Filter paper disks impregnated with antiseptic placed on agar inoculated with test bacteria. | Zone of Inhibition (clear area around disk) measured in millimeters. |
| Use-Dilution Test [2] | Stainless-steel cylinder dipped in bacterial culture, dried, exposed to disinfectant, then incubated in growth medium. | Bacterial survival (turbidity) or killing (no turbidity). |
| In-Use Test [2] | Sample of used disinfectant diluted with inactivator, inoculated onto agar plates, incubated. | Contamination (growth of ≥5 colonies). |
| Phenol Coefficient [2] | Compares efficacy of disinfectant to phenol under standard conditions. | Phenol Coefficient (>1.0 more effective than phenol). |
BAC is a cationic surfactant and a member of the quaternary ammonium compound (QAC) family. It is not a single molecule but a mixture of compounds with alkyl chains of varying even-numbered lengths (typically from C8 to C18) [1] [2] [3]. Its properties and activities are influenced by this composition.
The primary mechanism of BAC's antimicrobial action is the disruption of microbial cell membranes. The following diagram illustrates this process and its cellular consequences.
BAC's broad-spectrum activity makes it a common ingredient in many products. The table below summarizes its diverse applications and the concentrations typically used [1] [4] [5].
| Application Area | Specific Use | Typical Concentration | Reference |
|---|---|---|---|
| Pharmaceuticals | Preservative in ophthalmic solutions | 0.004% - 0.02% | [5] |
| Preservative in nasal sprays | Commonly contains BAC | [4] | |
| Disinfectants & Antiseptics | Surface disinfectants (e.g., Lysol) | ~0.1% | [1] [3] |
| Skin antiseptics and wound washes | 0.13% | [1] | |
| Hand sanitizers | Eligible for use (varies) | [3] | |
| Consumer Products | Hair conditioners | 0.5% - 2% | [1] |
| Fabric softeners | Included in formulation | [1] | |
| Other Regulated Uses | Food processing plants & utensils | 200-400 ppm | [1] |
| Mosquitocide | 200 ppm | [1] |
The safety profile of BAC is highly dependent on the route and concentration of exposure. The following table compiles key toxicity findings from the search results.
| Aspect | Details / Observed Effect | Reference |
|---|---|---|
| Ocular Toxicity | Cytotoxic to corneal/conjunctival cells; causes cell loss, inflammation, and exacerbates OSD in chronic use (e.g., glaucoma drops). | [5] |
| Nasal & Respiratory | Can be ciliotoxic in vitro; associated with rhinitis medicamentosa and nasal irritation. Inhalation linked to oxidative damage and inflammation in rat lungs. | [4] [6] |
| Ecotoxicity | Highly toxic to algae (72h EC50 for P. subcapitata: 0.255 mg/L). Toxic to aquatic invertebrates at very low concentrations (0.004 mg/L). | [1] [7] |
| Dermal Effects | Skin irritant at 0.5-1% concentrations. Classified as a weak sensitizer. | [1] [4] |
| Antimicrobial Resistance | Frequent exposure can select for tolerant bacteria (e.g., E. coli, L. monocytogenes, P. aeruginosa) and potentially cross-resistant phenotypes. | [1] |